

What is the chemical structure of 2'-Deoxy-L-adenosine?

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Compound of Interest

Compound Name: 2'-Deoxy-L-adenosine

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An In-depth Technical Guide to 2'-Deoxy-L-adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-adenosine (l-dA) is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine, a fundamental component of DNA. This stereoisomeric difference, specifically in the chirality of the deoxyribose sugar, confers unique biochemical and therapeutic properties upon l-dA and oligonucleotides derived from it. Unlike their D-counterparts, L-nucleosides and L-DNA exhibit remarkable resistance to degradation by nucleases, which are stereospecific for D-enantiomers.[1] This enhanced stability has positioned **2'-Deoxy-L-adenosine** as a molecule of significant interest in the development of therapeutic oligonucleotides, such as aptamers (Spiegelmers) and antisense agents, as well as a potent antiviral agent.[1][2] This guide provides a comprehensive overview of its chemical structure, biological activity, synthesis, and relevant experimental methodologies.

Chemical Structure and Properties

2'-Deoxy-L-adenosine consists of an adenine base attached to a 2-deoxy-L-ribofuranose sugar via a β -N9-glycosidic bond. The key structural feature is the L-configuration of the sugar moiety, which is a mirror image of the D-deoxyribose found in natural DNA. This seemingly subtle change has profound implications for its biological recognition and metabolism.

Table 1: Physicochemical Properties of **2'-Deoxy-L-adenosine**

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 14365-45-8 | [3][4] |
| Molecular Formula | C ₁₀ H ₁₃ N ₅ O ₃ | [5][6] |
| Molecular Weight | 251.24 g/mol | [3][5] |
| Appearance | White solid | N/A |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (33 mg/ml), Ethanol (10 mg/ml) | |
| Stability | Susceptible to hydrolytic cleavage of the glycosidic bond in acidic conditions (pH < 7). More stable in neutral to basic solutions (pH ≥ 7). | |

Biological Activity and Mechanism of Action

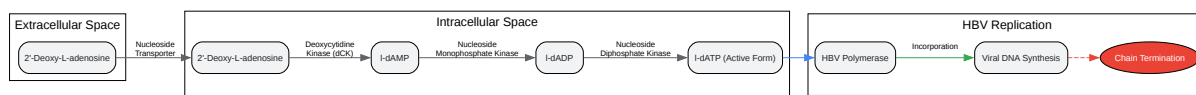
Antiviral Activity

2'-Deoxy-L-adenosine is a potent, specific, and selective inhibitor of the hepatitis B virus (HBV) and related hepadnaviruses.[7] It demonstrates significant antiviral activity without affecting the replication of many other RNA and DNA viruses. A key advantage is its favorable safety profile; it does not significantly inhibit human DNA polymerases α , β , and γ , nor does it compromise mitochondrial function, which can be a source of toxicity for other nucleoside analogs.[2][7]

Mechanism of Action: Metabolic Activation

The therapeutic effect of **2'-Deoxy-L-adenosine** is contingent upon its intracellular conversion into its active triphosphate form, **2'-Deoxy-L-adenosine** triphosphate (I-dATP).[2] This metabolic activation is a multi-step phosphorylation cascade initiated by cellular nucleoside kinases.

- Cellular Uptake: As a hydrophilic molecule, **2'-Deoxy-L-adenosine** requires specialized nucleoside transporter proteins to cross the cell membrane.[2]
- Phosphorylation: The initial and rate-limiting step is the conversion of I-dA to **2'-Deoxy-L-adenosine** monophosphate (I-dAMP). Human deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway known for its broad substrate specificity and is implicated in the phosphorylation of L-nucleoside analogs.[2] Subsequent phosphorylation steps are carried out by other cellular kinases to yield the diphosphate (I-dADP) and finally the active triphosphate (I-dATP).
- Inhibition of Viral Polymerase: Once formed, I-dATP acts as a substrate for the HBV viral polymerase (a reverse transcriptase).[2] Upon incorporation into the growing viral DNA strand, it acts as a chain terminator, halting viral replication. The L-configuration of the sugar prevents the formation of the subsequent phosphodiester bond. The low affinity of I-dATP for human DNA polymerases accounts for its selective antiviral activity and low cytotoxicity in host cells.[2]



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Metabolic activation pathway of **2'-Deoxy-L-adenosine**.

Synthesis and Incorporation into Oligonucleotides

Chemical Synthesis

The chemical synthesis of **2'-Deoxy-L-adenosine** typically involves the glycosylation of a protected adenine base (e.g., N6-benzoyladenine) with a protected 2-deoxy-L-ribose derivative.

A general procedure involves:

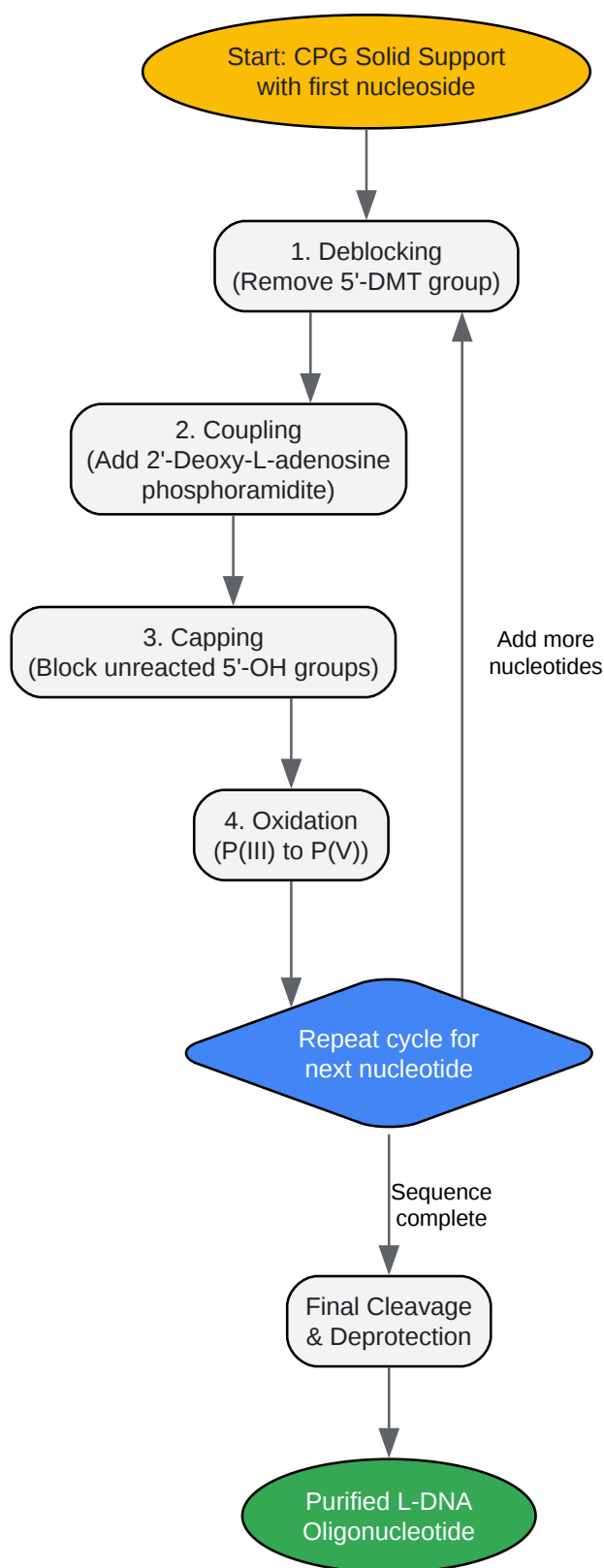
- Silylation of Adenine: The N6-benzoyladenine is silylated to increase its nucleophilicity and solubility.[\[8\]](#)
- Preparation of Sugar Donor: A protected 1-chloro-2-deoxy-L-ribofuranose is prepared and dissolved in an anhydrous solvent.[\[8\]](#)
- Glycosylation: A Lewis acid (e.g., TMSOTf) is used to activate the sugar donor. The silylated adenine is then added to form the protected nucleoside. This step is critical for controlling the stereochemistry at the anomeric carbon (C1'), with the β -anomer being the desired product.[\[8\]](#)
- Deprotection: The protecting groups on the sugar (e.g., p-toluoyl) and the base (e.g., benzoyl) are removed, typically using sodium methoxide or ammonia in methanol, to yield the final **2'-Deoxy-L-adenosine** product.[\[8\]](#)

Common impurities that must be monitored and removed include the undesired α -anomer and the N7-regioisomer, where the sugar is attached to the N7 position of adenine instead of the desired N9.[\[8\]](#)

Incorporation into DNA Strands

2'-Deoxy-L-adenosine can be incorporated into synthetic DNA oligonucleotides to confer nuclease resistance.

- Automated Solid-Phase Synthesis: This is the most common method, utilizing phosphoramidite chemistry. A **2'-Deoxy-L-adenosine** phosphoramidite building block is used in the automated DNA synthesizer at the desired position in the sequence. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation, repeated for each nucleotide addition.[\[1\]](#)
- Enzymatic Incorporation: This method uses a DNA polymerase in a primer extension assay. A template DNA strand, a primer, and a mix of deoxynucleoside triphosphates (dNTPs) are used. The corresponding **2'-Deoxy-L-adenosine** triphosphate (l-dATP) is included in the reaction for incorporation by the polymerase.[\[1\]](#)



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